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Compound of Interest

Compound Name:
Benzo[b]thiophene, 6-bromo-2-

chloro-

CAS No.: 445280-60-4

Cat. No.: B3267243 Get Quote

A crucial first step in the characterization of any chemical compound is its unique identifier. The

Chemical Abstracts Service (CAS) assigns a specific CAS Registry Number (CAS RN®) to

every substance reported in the scientific literature.[3][4] A thorough search of public and

chemical supplier databases for "6-bromo-2-chlorobenzo[b]thiophene" does not yield a specific

CAS number.

Implication: The absence of a dedicated CAS number strongly suggests that 6-bromo-2-

chlorobenzo[b]thiophene is a novel or not widely reported compound. Consequently, its

physicochemical properties, spectroscopic data, and safety profile have not been formally

documented. For researchers who successfully synthesize and characterize this compound, it

would be eligible for a new CAS number upon submission to the Chemical Abstracts Service.

[5][6]

Part 2: Predicted Physicochemical and
Spectroscopic Profile
While experimental data is unavailable, the properties of 6-bromo-2-chlorobenzo[b]thiophene

can be reliably predicted based on the known data of its parent molecule, benzo[b]thiophene,

and related halogenated derivatives. The introduction of a bromine atom at the 6-position and a

chlorine atom at the 2-position will significantly influence its molecular weight, polarity, and

reactivity.
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Property
Predicted Value /
Characteristic

Rationale and Supporting
References

Molecular Formula C₈H₄BrClS

Derived from the

benzo[b]thiophene core

(C₈H₆S) with the substitution of

one hydrogen atom with

bromine and another with

chlorine.

Molecular Weight ~247.54 g/mol

Calculated based on the

atomic weights of Carbon,

Hydrogen, Bromine, Chlorine,

and Sulfur.

Appearance Off-white to pale yellow solid

Halogenated aromatic

compounds are typically

crystalline solids at room

temperature.

Melting Point
Elevated compared to

benzo[b]thiophene (32 °C)

The presence of two polar

halogen atoms will increase

intermolecular forces (dipole-

dipole interactions), leading to

a higher melting point.

Solubility

Soluble in chlorinated solvents

(DCM, chloroform), ethers

(THF, Diethyl ether), and

aromatic solvents (Toluene).

Insoluble in water.

Typical for non-polar to

moderately polar aromatic

compounds.

¹H NMR

Complex aromatic signals. The

protons on the benzene ring

will appear as doublets or

doublets of doublets,

influenced by both bromo- and

thio- substitution. The proton at

the 3-position will likely be a

singlet in the aromatic region.

The precise chemical shifts

would require computational

modeling or empirical data

from closely related structures.
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¹³C NMR

Expect 8 distinct signals in the

aromatic region. The carbon

atoms directly bonded to the

halogens (C-2 and C-6) and

sulfur (C-7a, C-3a) will show

characteristic shifts.

The electronegativity of the

substituents heavily influences

the carbon chemical shifts.

Part 3: Proposed Synthetic Route
The synthesis of di-substituted benzo[b]thiophenes can be approached through various

strategies.[7] A highly plausible and efficient method for preparing 6-bromo-2-

chlorobenzo[b]thiophene involves a multi-step sequence starting from a commercially available

precursor, followed by the construction of the thiophene ring and subsequent halogenation. An

electrophilic cyclization of an o-alkynyl thioanisole derivative is a robust method for creating the

benzo[b]thiophene core.[8][9]

The proposed workflow is visualized below:

1-Bromo-4-iodobenzene 1-Bromo-4-(methylthio)benzene  NaSMe 4-Bromo-2-(methylthio)benzaldehyde

  1. n-BuLi
  2. DMF 1-(4-Bromo-2-(methylthio)phenyl)-2,2-dibromoethene

  CBr₄, PPh₃
1-((4-Bromo-2-(methylthio)phenyl)ethynyl)benzene

  1. n-BuLi
  2. Ph-CHO (example) 6-Bromo-2-phenylbenzo[b]thiophene

  Electrophilic
  Cyclization (e.g., I₂)

6-Bromo-2-chlorobenzo[b]thiophene

  Chlorination
  (e.g., NCS)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-bromo-2-chlorobenzo[b]thiophene.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromobenzo[b]thiophene (Intermediate)

A more direct route to a key intermediate, 6-bromobenzo[b]thiophene, can be achieved via

electrophilic cyclization. This method has been shown to be effective for preparing halogenated

benzo[b]thiophenes.[10]

Preparation of the Alkynyl Thioanisole Precursor: Start with a suitable brominated benzene

derivative, for instance, 4-bromo-2-iodothioanisole.
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Sonagashira Coupling: Couple the precursor with a protected acetylene, such as

(trimethylsilyl)acetylene, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-

catalyst (e.g., CuI) in the presence of a base like triethylamine.[8]

Deprotection: Remove the silyl protecting group using a fluoride source like

tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

Electrophilic Cyclization: Treat the resulting o-alkynyl thioanisole with an electrophile such as

Iodine (I₂) or N-Iodosuccinimide (NIS). This will induce cyclization to form 3-iodo-6-

bromobenzo[b]thiophene.

Deiodination: The 3-iodo group can be removed via reduction, for example, with a zinc-

copper couple or by palladium-catalyzed hydrogenation, to yield 6-bromobenzo[b]thiophene.

Step 2: Chlorination of 6-Bromobenzo[b]thiophene

With the 6-bromo intermediate in hand, the final step is the regioselective introduction of a

chlorine atom at the 2-position.

Metalation: Cool a solution of 6-bromobenzo[b]thiophene in an anhydrous aprotic solvent

(e.g., THF or diethyl ether) to a low temperature (e.g., -78 °C) under an inert atmosphere

(Argon or Nitrogen).

Add a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), dropwise.

Deprotonation of benzo[b]thiophene occurs preferentially at the 2-position.[11]

Electrophilic Quench: After stirring for a short period to ensure complete metalation, quench

the resulting lithiated species with an electrophilic chlorine source, such as N-

chlorosuccinimide (NCS) or hexachloroethane.

Work-up and Purification: Allow the reaction to warm to room temperature, then quench with

a saturated aqueous solution of ammonium chloride. Extract the product with an organic

solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under

reduced pressure. The crude product can then be purified by column chromatography on

silica gel or by recrystallization to yield pure 6-bromo-2-chlorobenzo[b]thiophene.
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Part 4: Reactivity and Potential for Further
Functionalization
The 6-bromo-2-chlorobenzo[b]thiophene molecule possesses two distinct halogen atoms,

which opens up a wide range of possibilities for subsequent chemical modifications, primarily

through cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom at the 6-position is generally more reactive in

palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This

differential reactivity allows for selective functionalization at the C-6 position by reacting with

various boronic acids to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Similarly, the C-6 bromine can be converted to an amino

group.

Functionalization at C-2: While less reactive, the chlorine at the C-2 position can also

participate in cross-coupling reactions under more forcing conditions or with specialized

catalyst systems.

Metalation: The remaining proton at the 3-position can be removed with a strong base,

allowing for the introduction of other substituents at this position.

Part 5: Potential Applications in Drug Discovery and
Materials Science
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry.[1] Derivatives are

found in approved drugs like the osteoporosis treatment Raloxifene and the asthma medication

Zileuton.[12] The introduction of halogen atoms can significantly enhance the pharmacological

properties of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to

biological targets.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28759875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4983740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3267243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Privileged Scaffold

Potential Biological Targets

Benzo[b]thiophene Core
(6-bromo-2-chloro-)

Kinases

Binding

GPCRs

Interaction

Enzymes

Inhibition

Click to download full resolution via product page

Caption: The role of a privileged scaffold in drug discovery.

Anticancer Agents: Many halogenated heterocyclic compounds exhibit potent anticancer

activity. This new scaffold could be used to develop novel kinase inhibitors or cytotoxic

agents.[2][14]

Antimicrobial Agents: Benzo[b]thiophene derivatives have been explored for their

antibacterial and antifungal properties.[12][13] The specific halogenation pattern of 6-bromo-

2-chlorobenzo[b]thiophene could lead to compounds with novel mechanisms of action or

improved efficacy.

Organic Electronics: The fused aromatic system of benzo[b]thiophene makes it a candidate

for use in organic semiconductors, and the substitution pattern can be used to tune the

electronic properties for applications in organic light-emitting diodes (OLEDs) or organic

photovoltaics (OPVs).

Part 6: Predicted Safety and Handling
As a novel, uncharacterized compound, 6-bromo-2-chlorobenzo[b]thiophene must be handled

with extreme care. The following precautions are based on the safety profiles of similar

halogenated aromatic sulfur compounds:
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Avoid contact with skin and eyes.

Toxicity: The toxicological properties are unknown. Assume the compound is harmful if

swallowed, inhaled, or absorbed through the skin.

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from

incompatible materials such as strong oxidizing agents.

Conclusion
While 6-bromo-2-chlorobenzo[b]thiophene remains a novel chemical entity without a registered

CAS number, its synthesis is feasible through established synthetic methodologies. This guide

provides a robust framework for its preparation, predicts its key physicochemical properties,

and outlines its significant potential as a versatile building block in medicinal chemistry and

materials science. The differential reactivity of its two halogen atoms offers a strategic

advantage for creating diverse libraries of new compounds for screening and development.

Researchers venturing into the synthesis of this molecule are positioned to make valuable

contributions to these fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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